3-(Dimethylamino)-2-methyl-2-phenylpropanal

ALDH2 inhibition Enzyme assay Medicinal chemistry

Researchers screening ALDH2 inhibitors often lack a well-characterized moderate-affinity probe for SAR validation. 3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride (CAS 19103-13-0) fills this gap as a β-amino aldehyde with documented ALDH2 IC50 of 3,500 nM. • Moderate-affinity ALDH2 probe (IC50 3,500 nM) - ideal negative control or SAR tool for dimethylamino motif studies • Dual aldehyde/tertiary amine reactivity enables one-step Grignard addition or iminium ion formation • HCl salt (≥95%, mp 165-170 °C): stable powder compatible with automated HTS weighing & DMSO dissolution

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13242174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-2-methyl-2-phenylpropanal
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(CN(C)C)(C=O)C1=CC=CC=C1
InChIInChI=1S/C12H17NO/c1-12(10-14,9-13(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
InChIKeyHSKJNRGHOGGECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-2-methyl-2-phenylpropanal Profile


3-(Dimethylamino)-2-methyl-2-phenylpropanal (free base: C12H17NO, MW 191.27 g/mol; hydrochloride: CAS 19103-13-0, C12H18ClNO, MW 227.73 g/mol) is a β-amino aldehyde characterized by a quaternary carbon center bearing a phenyl, methyl, aldehyde, and dimethylaminomethyl group . The compound is supplied as a free base or as its hydrochloride salt, with the latter typically having a reported melting point of 165-170 °C and a purity of ≥95% . It belongs to a class of small molecules often employed as versatile scaffolds and intermediates in organic synthesis and medicinal chemistry .

Dual Reactive Handles

Aldehyde plus tertiary amine enable divergent synthesis and salt formation.

Form Selection

Available as free base liquid or hydrochloride salt powder to match workflow needs.

Scaffold Versatility

β-amino aldehyde core supports medicinal chemistry and building block diversification.

3-(Dimethylamino)-2-methyl-2-phenylpropanal: Why Substitution Fails


Generic substitution with simpler 2-arylpropanal derivatives (e.g., 2-methyl-2-phenylpropanal, CAS 3805-10-5) or other β-amino aldehydes is not chemically or functionally equivalent. The presence of the dimethylamino group in this compound significantly alters its physicochemical properties, specifically increasing calculated logP from approximately 2.48 in the parent aldehyde [1] to 2.66 in the target compound [2], which impacts solubility and membrane partitioning. More critically, this specific substitution pattern confers distinct biological activity, as evidenced by its reported IC50 of 3,500 nM against human mitochondrial aldehyde dehydrogenase (ALDH2), a profile not shared by the non-aminated parent aldehyde [3].

Non-aminated analog (2-methyl-2-phenylpropanal)

Lacks the dimethylamino group, resulting in absent ALDH2 inhibition and altered partitioning behavior.

Alternative β-amino aldehydes

Different substitution patterns may shift enzyme-ligand interaction and scaffold reactivity.

3-(Dimethylamino)-2-methyl-2-phenylpropanal Differentiation Evidence


ALDH2 Inhibition Activity

This compound demonstrates measurable inhibition of human mitochondrial aldehyde dehydrogenase (ALDH2) with an IC50 of 3,500 nM [1]. In comparison, its structural parent, 2-methyl-2-phenylpropanal, lacks the essential basic amine motif required for this specific enzyme-ligand interaction, highlighting a functional differentiation conferred by the dimethylamino substitution. Further class-level inference suggests that this compound's activity is moderate but distinct from high-potency ALDH2 inhibitors like CHEMBL4079452 (IC50 = 470 nM) [2].

ALDH2 Inhibition
Class-level
IC₅₀ 3,500 nM vs. parent aldehyde (inactive) and CHEMBL4079452 (IC₅₀ 470 nM)
Supports ALDH2 selectivity review; gains novel activity over non-aminated parent.
Reported ~7.4-fold lower potency than high-affinity comparator; assay conditions apply.
ALDH2 inhibition Enzyme assay Medicinal chemistry

Functional Group Versatility

The compound uniquely juxtaposes an electrophilic aldehyde carbon with a nucleophilic tertiary amine in a single small molecule (MW 191.27). Unlike simpler 2-arylpropanal derivatives (e.g., 2-methyl-2-phenylpropanal, MW 148.20, C10H12O) which lack the internal amine base, this compound provides an orthogonal reactive handle for synthetic diversification [1]. The amine allows for salt formation or quaternization, while the aldehyde is amenable to reductive amination or Grignard additions, thereby reducing the step-count required to reach complex architectures .

Functional Group Diversity
Data to verify
Aldehyde + tertiary amine in one small molecule (MW 191.27)
Enables orthogonal synthetic handles not available in simpler 2-arylpropanals.
Structural comparison only; source review recommended.
Organic synthesis Aldehyde chemistry Building block

Solid Salt Form Handling Advantages

The hydrochloride salt of 3-(dimethylamino)-2-methyl-2-phenylpropanal (CAS 19103-13-0) offers a distinct physical form (powder) with a defined melting point range of 165-170 °C . In contrast, the free base form is typically a liquid, which may be more prone to air oxidation and requires different handling and storage protocols . For automated liquid handling systems or long-term compound storage, the crystalline hydrochloride provides superior weighing accuracy and stability compared to the free base.

Solid Salt Form
Data to verify
HCl salt: powder, MP 165–170 °C vs. free base liquid
May improve weighing accuracy and reduce oxidation risk during storage.
Reported physical form advantage; validation under lab conditions recommended.
Compound management Stability Weighing

3-(Dimethylamino)-2-methyl-2-phenylpropanal Applications


Moderate-Affinity ALDH2 Modulation

Based on its documented IC50 of 3,500 nM against ALDH2 [1], this compound is best deployed as a moderate-affinity probe or negative control in enzyme inhibition studies. It is specifically applicable when researchers require a ligand that demonstrates measurable but not potent ALDH2 activity, allowing for SAR studies around the dimethylamino motif [2].

β-Amino Alcohol and Imine Synthesis

Leveraging its dual aldehyde and tertiary amine functionality, the compound serves as an efficient precursor for β-amino alcohols (via Grignard addition) or iminium ions (via condensation). This dual reactivity is not present in simpler aldehyde building blocks, making it valuable for constructing more complex molecular frameworks in fewer synthetic steps .

HTS Compound Management

When purchased as the hydrochloride salt (CAS 19103-13-0), this compound provides a solid, stable powder with a defined melting point (165-170 °C) that is suitable for automated weighing and dissolution into DMSO stocks for HTS libraries . This is a distinct operational advantage over the liquid free base form, which can be problematic in automated liquid handling systems .

Application
Selection Property
Validation Focus
Moderate-Affinity ALDH2 Probe
Reported ALDH2 inhibition (moderate affinity)
ALDH2 enzyme assay context
β-Amino Alcohol / Imine Synthesis
Aldehyde and tertiary amine dual reactivity
Synthetic diversification efficiency
HTS Compound Management
Hydrochloride salt solid form
Weighing accuracy and storage stability
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